4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Haloperidol Impurity D is an impurity of Haloperidol.
Brand Name: Vulcanchem
CAS No.: 67987-08-0
VCID: VC21344624
InChI: InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O
Molecular Formula: C32H36Cl2N2O3
Molecular Weight: 567.5 g/mol

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one

CAS No.: 67987-08-0

Cat. No.: VC21344624

Molecular Formula: C32H36Cl2N2O3

Molecular Weight: 567.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one - 67987-08-0

CAS No. 67987-08-0
Molecular Formula C32H36Cl2N2O3
Molecular Weight 567.5 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one
Standard InChI InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2
Standard InChI Key KZKALOHEEHRXFT-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O
Appearance Solid

Chemical Identity and Structural Characteristics

4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one is a complex organic molecule that functions as a known impurity of haloperidol. The compound possesses a distinctive molecular structure that incorporates two 4-(4-chlorophenyl)-4-hydroxypiperidine moieties connected through a butanone linker to a phenyl ring.

Basic Identification Parameters

The compound can be identified using several key parameters that establish its chemical identity. These identifying characteristics are essential for analytical chemists and pharmaceutical researchers working with haloperidol and related substances.

Table 1: Basic Identification Parameters

ParameterValue
CAS Number67987-08-0
Molecular FormulaC₃₂H₃₆Cl₂N₂O₃
Molecular Weight567.55 g/mol
IUPAC Name4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-[4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]-1-butanone

The compound is cataloged in chemical databases and reference collections with specific identifiers that facilitate its tracking in research and quality control processes. Its structural complexity reflects its relationship to haloperidol, incorporating key structural elements that distinguish it from other related impurities .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific and regulatory literature, reflecting its relationship to haloperidol and its status as a specified impurity.

Table 2: Alternative Names and Identifiers

Alternative NameContext of Use
Haloperidol EP Impurity DEuropean Pharmacopoeia designation
Haloperidol Related Compound AUSP (United States Pharmacopeia) designation
Dichloro HaloperidolCommon laboratory designation
USP Haloperidol Related Compound ARegulatory designation

This variety of nomenclature underscores the compound's significance across different regulatory frameworks and pharmacopoeial standards, though it creates some complexity in literature searches and compound identification .

Structural Relationship to Haloperidol

The target compound shares significant structural elements with haloperidol, which is chemically identified as 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone. Understanding this relationship is crucial for comprehending the compound's significance in pharmaceutical quality control and analytical chemistry .

Comparative Structural Analysis

The key structural differences between haloperidol and its impurity D involve the substitution patterns on the aromatic rings and the incorporation of a second 4-(4-chlorophenyl)-4-hydroxypiperidine group.

Table 3: Structural Comparison with Haloperidol

FeatureHaloperidolHaloperidol Impurity D
Basic ScaffoldButanone linker connecting piperidine and phenyl moietiesButanone linker connecting piperidine and phenyl moieties
Aromatic Substitution4-fluorophenyl group at butanone terminusSecond 4-(4-chlorophenyl)-4-hydroxypiperidine moiety
Number of Chlorophenyl GroupsOneTwo
Number of Hydroxyl GroupsOneTwo
Number of Piperidine RingsOneTwo

This structural relationship explains why the compound appears as an impurity in haloperidol production processes, potentially arising from side reactions or incomplete purification steps during synthesis .

Physical and Chemical Properties

The physical and chemical properties of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one determine its behavior in analytical procedures, formulation processes, and storage conditions.

Computed Properties

Based on its structural features, several key properties can be identified that influence the compound's behavior in various environments and analytical procedures.

Table 4: Physical and Chemical Properties

PropertyValue/Description
Physical StateSolid at room temperature
Molecular Weight567.55 g/mol
Hydrogen Bond DonorsMultiple hydroxyl groups
Hydrogen Bond AcceptorsMultiple (oxygen and nitrogen atoms)
Water SolubilityLimited, due to multiple aromatic rings
LogPExpected to be high due to multiple aromatic rings
Structural RigidityModerate, with multiple rotatable bonds

The presence of multiple functional groups including hydroxyl groups, tertiary amines, and ketone functionality contributes to the compound's complex physicochemical profile and potential for multiple interactions in biological and analytical systems .

Analytical Significance and Detection Methods

The detection and quantification of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one is critical in pharmaceutical quality control processes for haloperidol products.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the primary analytical technique for the detection and quantification of this compound in pharmaceutical preparations and raw materials.

Table 5: Key Analytical Parameters for HPLC Detection

ParameterOptimized Conditions
Column TypeRapid Resolution C18 columns
Mobile PhasePhosphate buffer pH 6.5 and acetonitrile
Gradient ElutionOrganic phase fraction changed linearly from 20 to 72%
Flow Rate1.5 mL min⁻¹
Detection Wavelength230 nm
Total Analysis TimeApproximately 7.0 minutes
SensitivityCapable of detecting impurity levels at 0.33% of haloperidol concentration

These optimized conditions enable efficient separation of the target compound from haloperidol and other related impurities in pharmaceutical formulations. The development of these methods typically involves experimental design approaches to optimize separation parameters and ensure robust analytical performance .

Method Validation Considerations

The validation of analytical methods for this compound typically focuses on several critical parameters to ensure reliable quantification, particularly at low concentrations relevant to pharmaceutical quality control.

Validation parameters typically include linearity across concentration ranges relevant to impurity analysis, precision at multiple concentration levels, and recovery assessments to confirm analytical accuracy. These parameters ensure that the methods can reliably detect and quantify the compound at concentration levels specified in pharmacopoeial standards, typically 0.1-0.5% relative to the active pharmaceutical ingredient .

Hazard StatementDescriptionClassification
H301Toxic if swallowedDanger Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure

These hazard classifications necessitate appropriate handling precautions, including the use of personal protective equipment and suitable containment measures in laboratory settings .

Recommended Precautionary Measures

Based on the GHS classifications, specific precautionary measures are recommended when handling this compound:

Table 7: Recommended Precautionary Measures

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264, P264+P265Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P316IF SWALLOWED: Get emergency medical help immediately
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Pharmaceutical and Research Significance

The primary significance of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one lies in its relationship to haloperidol, a widely used antipsychotic medication for treating schizophrenia, mania, and other psychiatric disorders.

Synthetic Route Implications

The presence of this compound as an impurity provides insights into the synthetic routes used for haloperidol production and potential side reactions or degradation pathways. Understanding its formation mechanisms can inform process optimizations to minimize impurity formation during manufacturing processes.

The compound's structure suggests it may form through dimerization reactions or incomplete reactions during haloperidol synthesis, providing valuable information for process chemists working to optimize production methods and improve product purity profiles .

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